N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-12-17(13-6-3-2-4-7-13)18-23-19(24-20(28)26(18)25-12)29-11-16(27)22-15-9-5-8-14(21)10-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJTFLHIVULAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities, particularly focusing on its anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 409.4 g/mol. The structure features a fluorophenyl group and a pyrazolo-triazine moiety that are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. Recent advancements in synthetic methodologies have improved yields and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance the efficiency of producing pyrazole derivatives with similar structures.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds related to pyrazolo[1,5-a][1,3,5]triazin derivatives:
-
In Vitro Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
- MCF7 (breast cancer) : Compounds showed growth inhibition with IC50 values ranging from 7.01 µM to 14.31 µM.
- NCI-H460 (lung cancer) : Similar IC50 values were observed, indicating potent activity against this cell line as well.
Cell Line IC50 (µM) MCF7 7.01 NCI-H460 8.55 HeLa 14.31 - Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest at the G0–G1 phase, leading to reduced proliferation rates in treated cells.
Anti-inflammatory Activity
Compounds derived from this class have also been evaluated for their anti-inflammatory properties:
- Cytokine Inhibition : Studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Animal Models : In vivo studies using animal models have shown significant reduction in inflammation markers following administration of these compounds.
Case Studies
Recent case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Breast Cancer Treatment : A study conducted on MCF7 xenograft models demonstrated tumor regression upon treatment with the compound.
- Chronic Inflammatory Diseases : In models of rheumatoid arthritis, administration led to decreased joint swelling and pain relief.
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidine Derivatives
Compounds such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl acetylhydrazones () share a related fused triazine-pyrimidine core but differ in substituents. These derivatives exhibit herbicidal and fungicidal activities, with IC₅₀ values ranging from 10–50 μM against Botrytis cinerea and Echinochloa crus-galli. Introduction of a chiral α-methyl group in the acetylhydrazone side chain enhances activity by 20–30%, highlighting the role of stereochemistry in bioactivity . In contrast, the target compound’s thioacetamide linker and 3-fluorophenyl group may improve solubility and target binding affinity due to increased electronegativity and lipophilicity.
Pyrazole-Quinazoline Hybrids
N-[3-(4-quinazolyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () feature a pyrazole-quinazoline scaffold with aldehyde hydrazone substituents. These compounds demonstrate antimicrobial efficacy, with compound 5d showing 85% inhibition against Fusarium graminearum at 50 μg/mL, comparable to the commercial agent hymexazol. The target compound’s pyrazolo-triazine core may offer broader-spectrum activity due to its larger aromatic surface area, which could enhance π-π stacking interactions with microbial enzymes .
Phthalazinone-Thioacetamide Derivatives
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () incorporates a phthalazinone core linked to a thioacetamide group. This compound exhibits nanomolar potency (IC₅₀ = 120 nM) against tyrosine kinase receptors, attributed to the electron-withdrawing dichlorophenyl group. The target compound’s 3-fluorophenyl substituent may similarly enhance kinase inhibition but with reduced off-target effects due to fluorine’s smaller atomic radius .
Functional Group Analysis
Thioacetamide vs. Acetylhydrazone Linkers
The thioacetamide group in the target compound provides greater metabolic stability compared to acetylhydrazones (), which are prone to hydrolysis. This modification could extend plasma half-life in vivo.
Halogen Substituents
The 3-fluorophenyl group offers distinct electronic and steric effects compared to dichlorophenyl () or unsubstituted aryl groups. Fluorine’s high electronegativity may strengthen hydrogen bonding with target proteins, as observed in crystallographic studies of halogenated inhibitors .
Bioactivity and Selectivity
The table below summarizes key comparisons:
Physicochemical Properties
The target compound’s pyrazolo-triazine core and fluorine substituent likely enhance crystallinity and melting point (>200°C) compared to acetylhydrazone derivatives (). Hydrogen-bonding patterns inferred from similar crystals () suggest improved solubility in polar aprotic solvents, critical for formulation .
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazolo[1,5-a][1,3,5]triazinone core via cyclization of substituted precursors under reflux conditions (e.g., ethanol, 80–100°C) .
- Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution, often using thiourea derivatives and catalysts like triethylamine in DMF .
- Step 3 : Final functionalization of the fluorophenyl group through coupling reactions (e.g., Buchwald-Hartwig amination) . Characterization : Intermediates are monitored via TLC and HPLC. Final products are validated using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity (>95%) .
Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?
- Spectroscopy : -NMR is critical for verifying the fluorophenyl group’s position (δ ~ -110 to -120 ppm). IR spectroscopy confirms carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1250 cm) groups .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles (e.g., C-S bond: ~1.75 Å; triazine ring planarity) .
Q. What analytical techniques ensure purity and stability during storage?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%).
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Degradation products (e.g., hydrolyzed amide bonds) are identified using MS/MS fragmentation .
Advanced Research Questions
Q. How do electronic effects of the fluorophenyl group influence reactivity in nucleophilic substitutions?
The meta -fluorine substituent exerts a strong electron-withdrawing effect, enhancing electrophilicity at the acetamide sulfur. This facilitates thiol-disulfide exchange reactions, as demonstrated by kinetic studies (pseudo-first-order rate constants: in DMSO at 25°C) . Computational DFT studies (B3LYP/6-31G*) correlate Hammett σ values with reaction yields .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) affects protonation states.
- Cellular context : Differences in efflux pump expression (e.g., P-gp) alter intracellular concentrations. Resolution : Use orthogonal assays (e.g., SPR for binding affinity, cell-free enzymatic assays) and normalize data to internal controls (e.g., ATP levels) .
Q. How can computational modeling predict interactions with biological targets?
- Docking : AutoDock Vina screens against kinase ATP-binding pockets (e.g., CDK2, PDB: 1HCL). Key interactions include H-bonding with Glu81 and π-π stacking with Phe82 .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Methodological Notes
- Optimization : Design of Experiments (DoE) with response surface methodology (RSM) maximizes synthetic yield (>80%) while minimizing side products .
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to harmonize datasets across studies, accounting for variability in protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
